molecular formula C15H12Cl2O3 B12833073 Methyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate

Methyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate

Cat. No.: B12833073
M. Wt: 311.2 g/mol
InChI Key: KGYNKXFCPICMMI-UHFFFAOYSA-N
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Description

Methyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate is an organic compound with the molecular formula C15H12Cl2O3. This compound is characterized by the presence of two 4-chlorophenyl groups attached to a central carbon atom, which is also bonded to a hydroxyl group and a methyl ester group. It is a derivative of acetic acid and is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate typically involves the reaction of 2,2-bis(4-chlorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through esterification, where the carboxylic acid group of 2,2-bis(4-chlorophenyl)acetic acid reacts with methanol to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,2-bis(4-chlorophenyl)-2-oxoacetate.

    Reduction: Formation of 2,2-bis(4-chlorophenyl)-2-hydroxyethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of methyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with biological molecules. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(4-chlorophenyl)acetic acid: A precursor in the synthesis of methyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate.

    Dichlorodiphenyldichloroethane (DDD): A structurally similar compound with different chemical properties and applications.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Methyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate is an organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C15H14Cl2O4\text{C}_{15}\text{H}_{14}\text{Cl}_2\text{O}_4

This compound features two chlorophenyl groups attached to a central hydroxyacetate moiety, which enhances its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Efficacy Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL
Salmonella enterica16 µg/mL

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory activity. In vitro studies have demonstrated that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Case Study: Inhibition of Cytokine Production

A study conducted on macrophage cell lines treated with lipopolysaccharide (LPS) showed that this compound reduced TNF-α secretion by approximately 50% at a concentration of 50 µg/mL. This suggests a potential therapeutic application in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Reactivity : The presence of chlorine substituents increases the electrophilicity of the compound, facilitating interactions with nucleophiles in biological systems.
  • Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid bilayers, leading to membrane destabilization in microbial cells.
  • Cytokine Modulation : By inhibiting key signaling pathways involved in inflammation, this compound can modulate immune responses effectively.

Research Findings and Applications

Recent studies have explored the potential applications of this compound in various fields:

  • Pharmaceutical Development : Its unique properties make it a candidate for developing new antimicrobial agents or anti-inflammatory drugs.
  • Agricultural Chemistry : Investigations into its use as a pesticide or herbicide are ongoing due to its biological activity against plant pathogens.

Properties

Molecular Formula

C15H12Cl2O3

Molecular Weight

311.2 g/mol

IUPAC Name

methyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate

InChI

InChI=1S/C15H12Cl2O3/c1-20-14(18)15(19,10-2-6-12(16)7-3-10)11-4-8-13(17)9-5-11/h2-9,19H,1H3

InChI Key

KGYNKXFCPICMMI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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